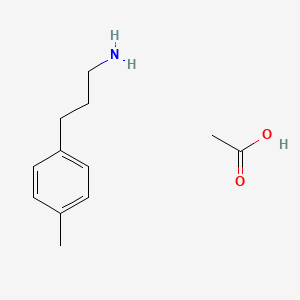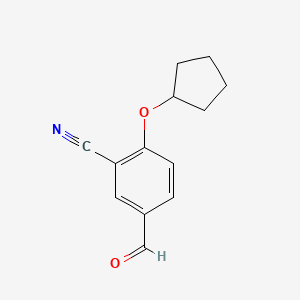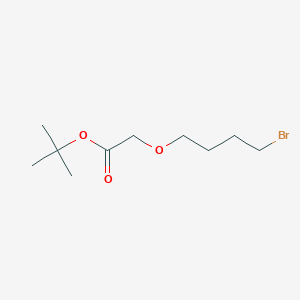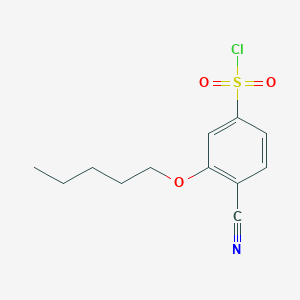
3-(p-Tolyl)propan-1-amine acetic acid salt
Overview
Description
3-(p-Tolyl)propan-1-amine acetic acid salt is a chemical compound used in laboratory settings and for the manufacture of other chemical compounds . It is also known by its CAS number: 54930-39-1 .
Molecular Structure Analysis
The molecular formula of 3-(p-Tolyl)propan-1-amine is C10H15N . Amines are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups .Scientific Research Applications
Interaction and Complex Formation
Amines, including those similar to 3-(p-Tolyl)propan-1-amine, can interact with protic acids like acetic acid. This interaction can result in the formation of hydrogen-bonded complexes and protic ionic liquids, contributing to the formation of ion pairs. Such interactions are critical in studying the geometric and energy parameters of hydrogen bonds in molecular complexes and ion pairs (Shmukler, Fedorova, Gruzdev, & Safonova, 2019).
Applications in Reactive Extraction
In the field of reactive extraction, tertiary amines like 3-(p-Tolyl)propan-1-amine have been studied for their effectiveness in separating carboxylic acids from dilute solutions. The recovery of acids like propionic acid through reactive extraction, using tertiary amines in various diluents, has been explored, indicating the potential of 3-(p-Tolyl)propan-1-amine in similar applications (Keshav, Wasewar, & Chand, 2008).
Solubility and Ionization in Aqueous Solutions
The solubilization of compounds like chitosan in aqueous acetic acid solutions is a relevant area of study. Understanding the physicochemical phenomena, including the role of amines in these solutions, is crucial. The direct ionization and solubility of such systems can be modeled to better understand the interactions and behavior of similar compounds (Giraldo & Rivas, 2020).
Inhibitive Performance on Corrosion
Synthesized tertiary amines, similar to 3-(p-Tolyl)propan-1-amine, have been studied for their inhibitive performance on carbon steel corrosion. These compounds can retard anodic dissolution by forming a protective layer on the metal surface, showcasing their potential as corrosion inhibitors (Gao, Liang, & Wang, 2007).
Reductive Amination Processes
In organic synthesis, reductive amination processes involving aldehydes and ketones use agents like sodium triacetoxyborohydride. The scope of this reaction includes a variety of amines, demonstrating the applicability of compounds like 3-(p-Tolyl)propan-1-amine in such chemical transformations (Abdel-Magid, Carson, Harris, Maryanoff, & Shah, 1996).
Safety and Hazards
3-(p-Tolyl)propan-1-amine acetic acid salt is classified as having acute toxicity (oral), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (respiratory tract irritation) . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
acetic acid;3-(4-methylphenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.C2H4O2/c1-9-4-6-10(7-5-9)3-2-8-11;1-2(3)4/h4-7H,2-3,8,11H2,1H3;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJVDEOMQTVIJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCCN.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(p-Tolyl)propan-1-amine acetic acid salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1405435.png)
![1-[(2-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1405437.png)
![[6-Chloro-5-(cyclopropylmethoxy)pyridin-2-yl]methanol](/img/structure/B1405439.png)





![Ethyl (8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)acetate hydrochloride](/img/structure/B1405452.png)




![Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyldiphenylsilanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester](/img/structure/B1405458.png)